Securinine
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Overview
Description
LSM-1411 is a member of indolizines.
Scientific Research Applications
Synthesis and Potential Pharmacological Activity
A significant application of compounds related to (2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one is their synthesis for pharmacological purposes. A study by Klochkov et al. (2014) demonstrated the synthesis of 9-amino-14-oxa-7-azatetracyclo derivatives using securinine, a natural alkaloid, as the starting material. These derivatives showed antioxidant and iron-chelating activities, indicating potential as pharmacologically active compounds (Klochkov, Neganova, Afanas′eva, & Shevtsova, 2014).
Application in Organic Synthesis
The compound and its derivatives find use in organic synthesis. Singh et al. (2009) developed an expedient route to tetracyclo derivatives, highlighting the compound's utility in constructing complex organic frameworks, useful in synthesizing natural products and other organic compounds (Singh, Singh, & Mobin, 2009).
Development of Ion-Selective Electrodes
Compounds within the same structural family have been researched for their use in creating ion-selective electrodes. A study by Casabó et al. (1991) focused on pyridine-based macrocycles containing similar structural motifs, which were used to develop electrodes for ion detection (Casabó, Escriche, Alegret, Jaime, Pérez-Jiménez, Rius, Molins, Miravitlles, Teixidor, & Mestres, 1991).
Neuroprotective Properties
Another significant application is in the realm of neuroprotection. Klochkov et al. (2014) synthesized various amine derivatives of this compound, which showed promise as neuroprotectors. This illustrates the potential therapeutic applications of such compounds in neurodegenerative diseases or brain injury (Klochkov, Lermontova, Chudinova, & Afanasèva, 2014).
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2R,8S)-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one |
InChI |
InChI=1S/C13H15NO2/c15-12-7-9-4-5-10-8-13(9,16-12)11-3-1-2-6-14(10)11/h4-5,7,10-11H,1-3,6,8H2/t10-,11-,13?/m1/s1 |
InChI Key |
SWZMSZQQJRKFBP-KKPNGEORSA-N |
Isomeric SMILES |
C1CCN2[C@H](C1)C34C[C@H]2C=CC3=CC(=O)O4 |
SMILES |
C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
Canonical SMILES |
C1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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